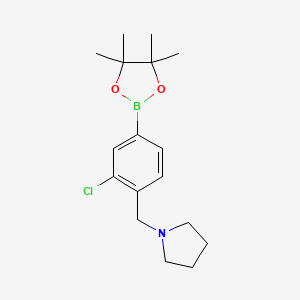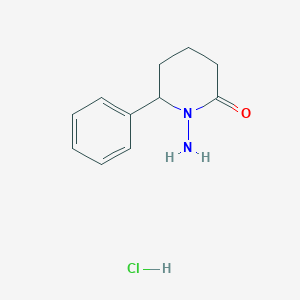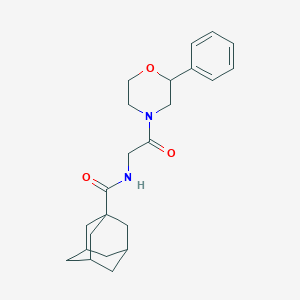![molecular formula C26H23FN2O5S B2447384 N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866808-59-5](/img/structure/B2447384.png)
N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
Research on similar compounds, such as amide-containing isoquinoline derivatives, reveals insights into their structural aspects and properties. For instance, studies on compounds with similar structural features have shown that they can form gels or crystalline solids upon treatment with different acids, and their crystal structures can be determined through advanced analytical techniques. These compounds may also exhibit interesting fluorescence properties, which could be leveraged in various scientific applications, such as bioimaging or as fluorescence markers in biological assays (Karmakar, Sarma, & Baruah, 2007).
Enzyme Inhibition Studies
Similar quinoline-based compounds have been synthesized and evaluated for their enzyme inhibitory activities. For example, some compounds have demonstrated significant inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such activities suggest the potential of these compounds in the development of therapeutic agents targeting these enzymes, which are implicated in various diseases and conditions (Virk et al., 2018).
Metabolism and Toxicology Studies
The metabolism of chloroacetamide herbicides and their metabolites in liver microsomes from humans and rats has been studied extensively. These studies contribute to our understanding of the metabolic pathways and potential toxicological profiles of similar compounds. Understanding the metabolic activation and detoxification pathways is crucial for assessing the safety and therapeutic potential of new chemical entities (Coleman et al., 2000).
Molecular Docking and Pharmacological Studies
Molecular docking and pharmacological evaluation of quinazolinone-based derivatives, similar to the compound of interest, have shown that these molecules can act as potent dual inhibitors for key tyrosine kinases like VEGFR-2 and EGFR. Such activities make them promising candidates for anti-cancer therapies, highlighting the potential therapeutic applications of structurally related compounds (Riadi et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-4-8-19(9-5-17)28-25(30)16-29-15-24(35(32,33)21-11-6-18(27)7-12-21)26(31)22-14-20(34-2)10-13-23(22)29/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDVIAQMBUKRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
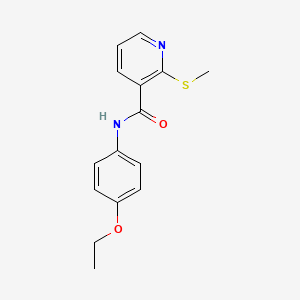
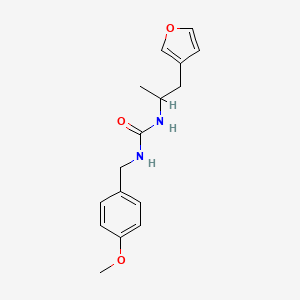
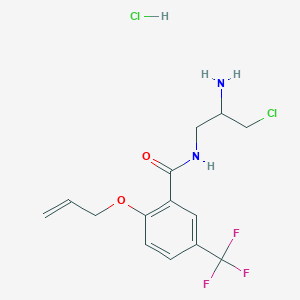
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2447304.png)
![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)
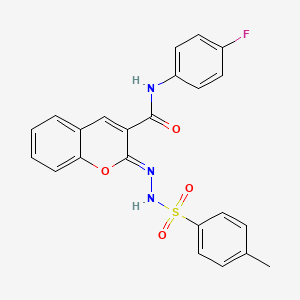
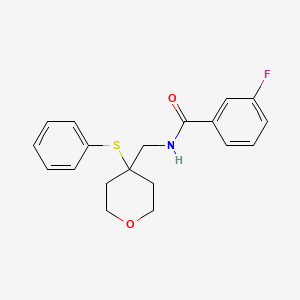


![4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2447320.png)
